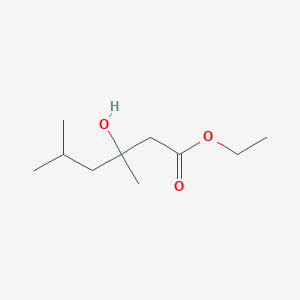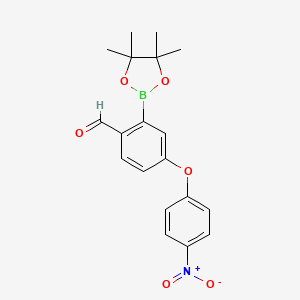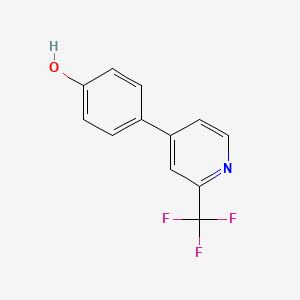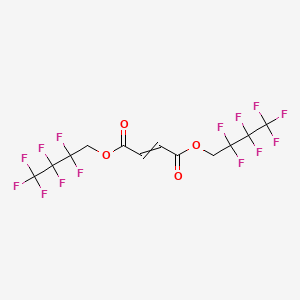
Ethyl 3-hydroxy-3,5-dimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-3,5-dimethylhexanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3,5-dimethylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
化学反応の分析
Types of Reactions
Ethyl 3-hydroxy-3,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-keto-3,5-dimethylhexanoic acid or 3,5-dimethylhexanoic acid.
Reduction: 3-hydroxy-3,5-dimethylhexanol.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 3-hydroxy-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antiviral properties, particularly against Coxsackievirus.
Medicine: Explored for its therapeutic potential in antiviral treatments.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
作用機序
The mechanism by which ethyl 3-hydroxy-3,5-dimethylhexanoate exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is believed to involve inhibition of viral replication by interfering with viral enzymes or proteins . The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
Ethyl 3-hydroxyhexanoate: Similar structure but lacks the additional methyl groups.
Ethyl 3-hydroxybutyrate: Shorter carbon chain and different chemical properties.
Methyl 3-hydroxyhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 3-hydroxy-3,5-dimethylhexanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 3 and 5 positions. These structural differences can influence its reactivity and applications compared to similar compounds .
特性
CAS番号 |
25409-20-5 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
ethyl 3-hydroxy-3,5-dimethylhexanoate |
InChI |
InChI=1S/C10H20O3/c1-5-13-9(11)7-10(4,12)6-8(2)3/h8,12H,5-7H2,1-4H3 |
InChIキー |
FUYFDLRJEKMUKE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)(CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)




![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)


